molecular formula C13H26N4OSi B13268062 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole

Cat. No.: B13268062
M. Wt: 282.46 g/mol
InChI Key: JEGBODMCONLBSD-UHFFFAOYSA-N
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Description

2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole is a complex organic compound with a molecular formula of C13H26N4OSi This compound is notable for its unique structure, which includes a hydrazinyl group, a trimethylsilyl-ethoxy group, and a tetrahydro-1H-1,3-benzodiazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole typically involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the compound is generally synthesized in research laboratories. The process involves careful control of reaction conditions, including temperature, pressure, and pH, to achieve high yields and purity. Industrial-scale production would likely require optimization of these parameters to ensure cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. The trimethylsilyl-ethoxy group may enhance the compound’s stability and facilitate its transport across cell membranes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydrazinyl-2-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole
  • 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzimidazole
  • 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzoxazole

Uniqueness

What sets 2-Hydrazinyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-4,5,6,7-tetrahydro-1H-1,3-benzodiazole apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of the trimethylsilyl-ethoxy group, in particular, enhances its stability and solubility, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H26N4OSi

Molecular Weight

282.46 g/mol

IUPAC Name

[1-(2-trimethylsilylethoxymethyl)-4,5,6,7-tetrahydrobenzimidazol-2-yl]hydrazine

InChI

InChI=1S/C13H26N4OSi/c1-19(2,3)9-8-18-10-17-12-7-5-4-6-11(12)15-13(17)16-14/h4-10,14H2,1-3H3,(H,15,16)

InChI Key

JEGBODMCONLBSD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C2=C(CCCC2)N=C1NN

Origin of Product

United States

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